molecular formula C21H21NO3 B1614244 Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate CAS No. 898763-91-2

Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Cat. No.: B1614244
CAS No.: 898763-91-2
M. Wt: 335.4 g/mol
InChI Key: LRVZXDSPAJSQLV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a benzoate derivative featuring a benzoyl group substituted at the para position with a 2,5-dihydro-1H-pyrrole moiety. The compound’s structure includes a partially saturated pyrrole ring (2,5-dihydro-1H-pyrrole), which imparts unique electronic and steric properties compared to fully aromatic or fully saturated heterocycles. This hybrid structure may influence its physicochemical behavior, such as solubility, stability, and biological interactions.

Properties

IUPAC Name

ethyl 3-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h3-11,14H,2,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVZXDSPAJSQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643021
Record name Ethyl 3-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-91-2
Record name Ethyl 3-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of ethyl benzoate derivatives modified with heterocyclic substituents. Below is a detailed comparison with structurally related analogs reported in the literature:

Key Structural Variations

Compound Name/ID Substituent on Benzene Ring Heterocyclic Group Functional Linkage Reference
Target Compound 4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl) 2,5-Dihydro-1H-pyrrole Benzoyl (C=O) -
I-6230 4-(Pyridazin-3-yl)phenethylamino Pyridazine Amino (-NH-)
I-6273 4-(Methylisoxazol-5-yl)phenethylamino Methylisoxazole Amino (-NH-)
I-6373 4-(3-Methylisoxazol-5-yl)phenethylthio 3-Methylisoxazole Thioether (-S-)
Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate 2,5-Dimethylpyrrole 2,5-Dimethylpyrrole Direct linkage
Ethyl 4-(2,5-dioxotetrahydro-1H-pyrrol-1-yl)benzoate 2,5-Dioxotetrahydro-1H-pyrrole Dioxopyrrolidine Direct linkage
Notes:
  • Functional Linkage: The benzoyl group in the target compound differs from amino or thioether linkages in analogs, which may alter hydrogen-bonding capacity and metabolic stability.
  • Substituent Effects : Electron-donating groups (e.g., methyl in I-6273) or electron-withdrawing groups (e.g., dioxo in ) influence solubility and reactivity.

Critical Analysis of Structural and Functional Differences

Aromaticity vs. Saturation: Fully aromatic heterocycles (e.g., pyridazine in I-6230) offer planar rigidity, favoring π-π stacking in biological targets.

Electron Effects :

  • Electron-withdrawing groups (e.g., dioxo in ) increase polarity but may reduce bioavailability.
  • The target compound’s dihydro-pyrrole lacks such groups, possibly enhancing lipophilicity.

Linkage Flexibility: Benzoyl linkages (target compound) provide rigidity, while amino/thioether linkages (I-6230, I-6373) allow rotational freedom, affecting binding kinetics.

Biological Activity

Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is an organic compound characterized by its unique structure, which includes a pyrrole moiety and a benzoate ester. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C21H21NO3
  • Molecular Weight : 335.4 g/mol
  • IUPAC Name : this compound

The structural complexity of this compound contributes to its diverse biological activities. The presence of the pyrrole ring is particularly significant, as compounds with this moiety are known to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Target Interaction : The compound can bind to enzymes and receptors, influencing various biochemical pathways.
  • Biochemical Pathways : It may modulate signaling pathways associated with cell growth and apoptosis, making it a candidate for anticancer research.

Potential Biological Effects

Research indicates that compounds containing a pyrrole moiety can exhibit:

  • Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Preliminary investigations have demonstrated cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Research Findings and Case Studies

A series of studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • In vitro studies revealed that the compound exhibits cytotoxicity against A549 and HeLa cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Antimicrobial Properties :
    • Research has highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-(3-(2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoateContains pyrrole and benzoateAntimicrobial, anticancer
Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoateSimilar pyrrole structureLimited biological data

The presence of both the pyrrole ring and the benzoate ester group in this compound confers distinct chemical reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
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Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

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